Triazinoquinoline Scaffold Antifungal MIC Range vs. Clinical Fungi
While no compound-specific MIC data exist for 2,2-dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene itself, the 1,2,4-triazino[5,6-c]quinoline scaffold to which it belongs has demonstrated broad-spectrum antifungal activity. In agar dilution assays reported by Reich et al. (1989), active members of this class inhibited strains of Candida, Aspergillus, Mucor, and Trichophyton species at MICs ≤16 µg/mL [1]. The closely related 3-substituted as-triazino[5,6-c]quinoline series studied by Wright et al. (1974) showed that antifungal activity is strongly substituent-dependent, with MIC values varying by over an order of magnitude depending on the nature of the 3-substituent [2]. The gem-dimethyl substitution of the target compound represents a distinct steric and electronic environment compared to the 3-methyl, 3-phenyl, and 3-amino analogs for which activity data are available. This class-level activity profile establishes a plausible antifungal application space but does not constitute direct evidence of compound-specific potency.
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within class range based on scaffold |
| Comparator Or Baseline | Active 3-substituted as-triazino[5,6-c]quinolines: MIC ≤16 µg/mL against Candida, Aspergillus, Mucor, Trichophyton spp. (class range); inactive congeners: MIC >100 µg/mL |
| Quantified Difference | Class activity window: approximately 6-fold to >10-fold range dependent on 3-substituent identity |
| Conditions | Agar dilution assay; clinical isolates of Candida, Aspergillus, Mucor, and Trichophyton species |
Why This Matters
The scaffold-level activity window demonstrates that the 3-substituent is a critical determinant of potency, meaning that the specific gem-dimethyl substitution of CAS 121845-94-1 cannot be assumed interchangeable with other 3-substituted analogs without compound-specific testing.
- [1] Reich, M. F., Fabio, P. F., Lee, V. J., Kuck, N. A., & Testa, R. T. (1989). Pyrido[3,4-e]-1,2,4-triazines and related heterocycles as potential antifungal agents. Journal of Medicinal Chemistry, 32(11), 2474–2485. DOI: 10.1021/jm00131a010. PMID: 2810336. View Source
- [2] Wright, G. C., Gray, J. E., & Yu, C. N. (1974). Synthesis and antifungal properties of 3-substituted as-triazino[5,6-c]quinolines. Journal of Medicinal Chemistry, 17(2), 244–246. DOI: 10.1021/jm00248a024. PMID: 4588277. View Source
